molecular formula C18H20ClN7O B2818358 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920368-88-3

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2818358
CAS No.: 920368-88-3
M. Wt: 385.86
InChI Key: KOMHIDOEADFCRL-UHFFFAOYSA-N
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Description

  • The final step involves the attachment of the butanone group to the piperazine ring.
  • This can be achieved through acylation reactions using butanoyl chloride or similar reagents in the presence of a base like pyridine.

Industrial Production Methods:

  • Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity.
  • Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the butanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
    • Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction:

    • Reduction reactions can target the triazolopyrimidine core or the piperazine ring, potentially leading to the formation of reduced analogs.
    • Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
  • Substitution:

    • The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
    • Reagents like sodium methoxide (NaOCH₃) or halogenating agents can be used to introduce various substituents.

Common Reagents and Conditions:

  • Solvents: DMF, ethanol, methanol, dichloromethane (DCM)
  • Catalysts: Triethylamine, pyridine
  • Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products:

  • Oxidized derivatives (e.g., carboxylic acids)
  • Reduced analogs (e.g., alcohols)
  • Substituted derivatives (e.g., methoxy or halogenated compounds)

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology:

  • It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

Industry:

  • It can be used in the development of new materials with specific chemical properties, such as catalysts or ligands in coordination chemistry.

Molecular Targets and Pathways:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core:

    • The triazolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as 4-chlorophenylhydrazine and suitable pyrimidine derivatives.
    • Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under reflux conditions.
  • Attachment of the Piperazine Moiety:

    • The piperazine ring is introduced through nucleophilic substitution reactions.
    • Common reagents include piperazine and alkyl halides, with the reaction typically carried out in solvents like ethanol or methanol.

Comparison with Similar Compounds

  • 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one can be compared with other triazolopyrimidine derivatives, such as:
    • 1-(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
    • 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Uniqueness:

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O/c1-2-3-15(27)24-8-10-25(11-9-24)17-16-18(21-12-20-17)26(23-22-16)14-6-4-13(19)5-7-14/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMHIDOEADFCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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